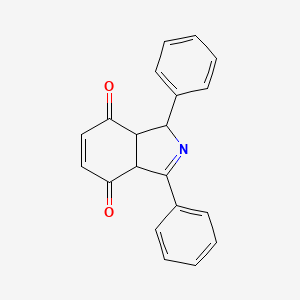
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is a chemical compound with the molecular formula C20H16O3 It is a member of the isoindole family, characterized by a fused ring structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the isoindole ring. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Advanced purification techniques, such as chromatography, are utilized to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
科学的研究の応用
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione involves its interaction with specific molecular targets within cells. The compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. It also exhibits anti-inflammatory properties by inhibiting the activity of certain enzymes involved in the inflammatory response .
類似化合物との比較
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
特性
CAS番号 |
138212-06-3 |
|---|---|
分子式 |
C20H15NO2 |
分子量 |
301.3 g/mol |
IUPAC名 |
1,3-diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione |
InChI |
InChI=1S/C20H15NO2/c22-15-11-12-16(23)18-17(15)19(13-7-3-1-4-8-13)21-20(18)14-9-5-2-6-10-14/h1-12,17-19H |
InChIキー |
YXJLJQLXCBIVPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)C=CC3=O)C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


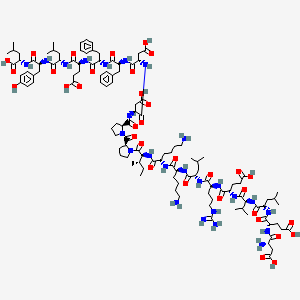
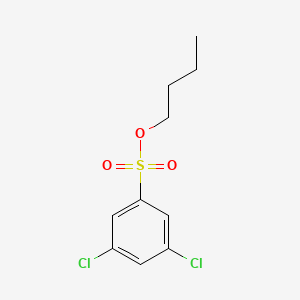


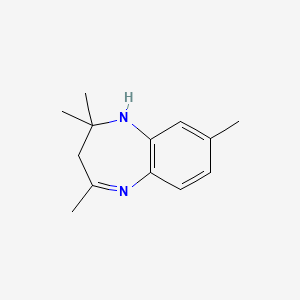
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
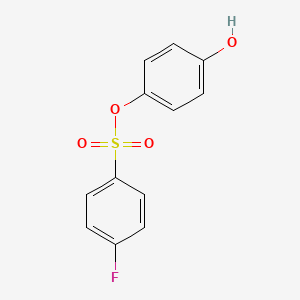
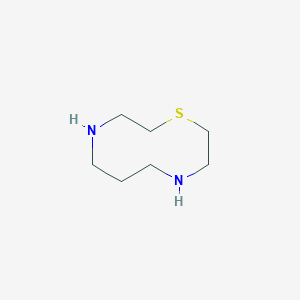
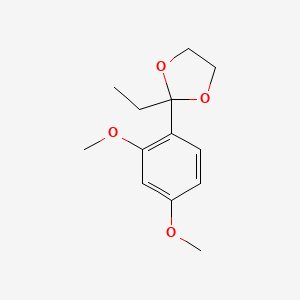
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

